Ethyl 10-aminodecanoate
Description
Ethyl 10-aminodecanoate is a medium-chain fatty acid ester featuring an amino group (-NH₂) at the 10th carbon position of the decanoate backbone. Its physicochemical properties, such as solubility and stability, would differ significantly from non-amino-substituted esters due to the amine's hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
ethyl 10-aminodecanoate |
InChI |
InChI=1S/C12H25NO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11,13H2,1H3 |
InChI Key |
YRHOMRTZQDCVNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 10-aminodecanoate can be synthesized through the esterification of 10-aminodecanoic acid with ethanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of trimethylchlorosilane in methanol has also been reported as a convenient method for esterification, offering mild reaction conditions and good yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 10-aminodecanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Ethyl 10-aminodecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 10-aminodecanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 10-aminodecanoic acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl 10-aminodecanoate and Analogs
*Inferred from tert-butyl analog and decanoate esters.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
†Estimated from similar esters ; ‡Directly reported for ethyl decanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
